molecular formula C17H21N3O2S B3005319 N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921868-27-1

N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B3005319
CAS RN: 921868-27-1
M. Wt: 331.43
InChI Key: KGUOXAYUDKKWNV-UHFFFAOYSA-N
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Description

The compound N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a chemical entity that features an imidazole ring, a common structure in many biologically active molecules. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This compound is likely to be of interest due to its potential as a drug precursor or as a part of a larger molecular structure in pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide involves the formation of amide bonds between fragments containing unmasked imidazole-ring systems. A model compound, N-benzyl-2-[[(5-methyl-4-imidazolyl)methyl]thio]acetamide, was synthesized using a sequence of reactions starting from 5-methyl-4-imidazolemethanol, mercaptoacetic acid, and (L-methionyl)histamine. The synthesis encountered challenges due to the reactivity of the imidazole ring, which was addressed by using an N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedure. This method proved to be generally applicable and efficient, yielding the final product in gram quantities with an overall yield of more than 30% without the need for chromatography techniques .

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been confirmed using various analytical techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of the imidazole ring and the thioether linkage in the molecule suggests that it may have interesting binding properties with various biological targets .

Chemical Reactions Analysis

The chemical behavior of imidazole-containing acetamide derivatives is influenced by the presence of the imidazole ring. The reactivity of these compounds can be studied through their protonation, as indicated by pKa values. For related compounds, the first protonation occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring. The pKa values for the first and second protonations vary, which can affect the solubility, absorption, and overall bioactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its derivatives can be inferred from related studies. The acidity constants (pKa values) of similar acetamide derivatives have been determined using UV spectroscopic studies, which are essential for understanding the compound's behavior in different pH environments. These properties are significant for the development of drug precursors, as they can influence the compound's stability, solubility, and interaction with biological systems .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Gullapelli, Thupurani, and Brahmeshwari (2014) explored the synthesis and antibacterial activity of related compounds, including N-(4-(1H-benzo(d)imidazole -2-yl )-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide, showing potential in antibacterial applications (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer Activity

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, exhibiting selective cytotoxicity and apoptosis induction in certain cancer cell lines, indicating potential use in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives with significant antioxidant activity, highlighting the compound's potential in developing therapeutic agents for oxidative stress-related diseases (Chkirate et al., 2019).

Antituberculosis Activity

Foroumadi et al. (2004) investigated the antituberculosis activity of imidazole-thiadiazole derivatives, contributing to the development of new treatments for tuberculosis (Foroumadi, Soltani, Jabini, Moshafi, & Rasnani, 2004).

Molecule Conformation and Structural Studies

A study on the conformation and structural characteristics of N-benzyl-2-(2-nitroimidazol-1-yl)acetamide was conducted, aiding in understanding the molecular structure and interactions (Benznidazole et al., 2018).

Synthesis and Antitumor Activity of Derivatives

Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives with considerable anticancer activity, emphasizing the compound's utility in developing new cancer treatments (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity of Derivatives

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized various acetamide derivatives demonstrating significant antibacterial activity, highlighting potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-8-18-16(22)10-20-15(11-21)9-19-17(20)23-12-14-6-4-13(2)5-7-14/h3-7,9,21H,1,8,10-12H2,2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOXAYUDKKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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